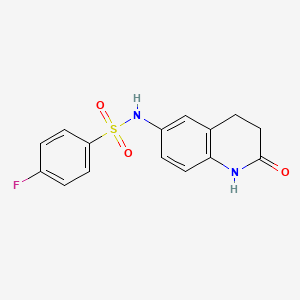

4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

4-Fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide derivative featuring a 4-fluorophenylsulfonyl group linked to a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl scaffold. This compound’s structure combines a sulfonamide moiety, known for its bioactivity in medicinal chemistry, with a partially saturated quinoline ring system. The 2-oxo group on the tetrahydroquinoline core introduces a ketone functionality, which may influence hydrogen-bonding interactions and metabolic stability.

Properties

IUPAC Name |

4-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O3S/c16-11-2-5-13(6-3-11)22(20,21)18-12-4-7-14-10(9-12)1-8-15(19)17-14/h2-7,9,18H,1,8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLIJYPWZLETMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.

Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effect on cellular processes.

Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Industrial Applications: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Key Analogs :

3-Chloro-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-yl}benzamide () Substituent: 3-Chloro on the benzamide ring vs. 4-fluoro on the benzenesulfonamide. Functional Group: Benzamide (amide linkage) vs. sulfonamide. The benzamide group may exhibit weaker hydrogen-bonding capacity compared to sulfonamide, affecting target interactions .

2,4-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide () Substituent: 2,4-Dimethoxy vs. 4-fluoro. Core Modification: 1-Methyl on the tetrahydroquinoline ring. Impact: Methoxy groups are electron-donating, increasing solubility but possibly reducing metabolic stability.

Table 1: Structural and Electronic Comparison

Core Scaffold Modifications

- Tetrahydroquinoline Ring: The target compound lacks alkylation at the 1-position, unlike the 1-methyl derivative in . This absence may reduce steric constraints, favoring interactions with flat binding pockets. The 2-oxo group is conserved across analogs, suggesting its critical role in stabilizing the partially saturated ring via intramolecular hydrogen bonding .

- Such dynamics are less likely in the tetrahydroquinoline system but underscore the importance of spectral validation (e.g., IR absence of νS-H in thione forms) .

Table 2: Key Spectral Signatures

Biological Activity

4-Fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide derivative that has attracted attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound features a unique structure that combines a quinoline moiety with a sulfonamide group, which may contribute to its pharmacological effects.

Chemical Structure and Properties

The compound's IUPAC name is 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide. Its molecular formula is , and it has a molecular weight of approximately 354.35 g/mol. The presence of the fluorine atom and the sulfonamide group is significant for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide |

| Molecular Formula | C₁₅H₁₄FN₂O₃S |

| Molecular Weight | 354.35 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. The exact mechanisms remain under investigation but are believed to involve:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : Potential binding to receptors that regulate cell growth and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide against various cancer cell lines. Notably:

-

Cell Line Studies : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against several human cancer cell lines including:

- Prostate (DU-145)

- Cervical (HeLa)

- Lung (A549)

- Liver (HepG2)

- Breast (MCF-7)

- Mechanistic Insights : The compound induces apoptosis in cancer cells through caspase activation and cell cycle arrest at the G2/M phase. It also inhibits tubulin polymerization, which disrupts microtubule dynamics essential for mitosis .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting that this sulfonamide derivative may possess antimicrobial activity. Preliminary studies indicate effectiveness against certain bacterial strains, although further research is needed to elucidate its full spectrum of antimicrobial action.

Study 1: Anticancer Efficacy

A recent study evaluated the effect of this compound on A549 lung cancer cells. Results showed:

- IC50 Value : 0.054 µM

- Mechanism : Induced apoptosis via caspase 3 activation.

This study supports the potential use of this compound as a therapeutic agent in lung cancer treatment .

Study 2: Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications to the quinoline ring can significantly impact biological activity. For instance:

- Substitutions at specific positions on the quinoline ring enhance cytotoxicity.

This finding emphasizes the importance of structural modifications in optimizing therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.